9,11,15-Octadecatrienoic acid

Description

Structure

3D Structure

Properties

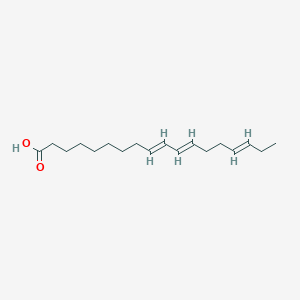

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(9E,11E,15E)-octadeca-9,11,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,7-10H,2,5-6,11-17H2,1H3,(H,19,20)/b4-3+,8-7+,10-9+ |

InChI Key |

WTMLOMJSCCOUNI-ITSZEHDZSA-N |

Isomeric SMILES |

CC/C=C/CC/C=C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCCC=CC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Considerations in Scientific Discourse

9,11,15-Octadecatrienoic acid is a carboxylic acid with an 18-carbon chain and three double bonds. jddtonline.info Its systematic name, according to IUPAC nomenclature, specifies the location and configuration of these double bonds. The name itself indicates a fatty acid of 18 carbons (octadeca-), with three (-tri-) double bonds (-enoic acid) located at the 9th, 11th, and 15th carbon positions.

The term "this compound" can refer to various structural and conformational isomers, which differ in the positioning of the double bonds and their cis ('Z') or trans ('E') geometry. jddtonline.info Stereochemistry is a critical aspect of its identity, as different isomers can exhibit distinct biological activities. For instance, punicic acid is chemically identified as (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid, highlighting the specific cis and trans configurations of its conjugated double bonds. ebi.ac.uk Another well-known isomer is α-linolenic acid, which is all-cis-9,12,15-octadecatrienoic acid. wikipedia.org

The presence of conjugated double bonds (alternating single and double bonds) in some isomers, such as punicic acid and α-eleostearic acid, is a key feature that distinguishes them from non-conjugated isomers like α-linolenic acid and contributes to their unique chemical properties. ebi.ac.uknii.ac.jp

Table 1: Isomers of Octadecatrienoic Acid

| Common Name | Systematic Name | Lipid Number | Key Structural Feature |

|---|---|---|---|

| α-Linolenic Acid (ALA) | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid nist.gov | 18:3 (n-3) wikipedia.org | Non-conjugated, all-cis double bonds |

| Punicic Acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid ebi.ac.uk | 18:3 (n-5) wikipedia.org | Conjugated double bonds |

| α-Eleostearic Acid | (9Z,11E,13E)-Octadecatrienoic acid | 18:3 | Conjugated double bonds |

| Jacaric Acid | (8Z,10E,12Z)-Octadecatrienoic acid | 18:3 | Conjugated double bonds |

Historical Overview of Discovery and Early Research Context

The discovery of polyunsaturated fatty acids dates back to the late 19th century with studies on fish oils. nih.gov However, the isolation and characterization of specific isomers of octadecatrienoic acid occurred later. For example, α-linolenic acid was discovered and named in 1887 by Karl Hazura, though it was first isolated in pure form in 1909. wikipedia.org

Early research focused on identifying and characterizing these fatty acids from various natural sources. Punicic acid, for instance, was named after the pomegranate (Punica granatum), from which it is primarily obtained. ebi.ac.ukwikipedia.org It has also been found in the seed oils of snake gourd and is sometimes referred to as trichosanic acid. wikipedia.org Similarly, α-eleostearic acid is a major component of tung oil and bitter gourd seed oil. nii.ac.jp The initial investigations laid the groundwork for understanding the structural diversity and distribution of these compounds in nature.

Position Within the Polyunsaturated Fatty Acid Pufa Landscape in Lipid Biochemistry Research

9,11,15-Octadecatrienoic acid and its isomers are significant players in the broader landscape of polyunsaturated fatty acids (PUFAs). PUFAs are characterized by the presence of two or more double bonds in their carbon chain. They are broadly classified into omega-3, omega-6, and other families based on the position of the first double bond from the methyl end of the fatty acid.

α-Linolenic acid is a well-known omega-3 fatty acid, designated as 18:3 (n-3). wikipedia.org Punicic acid, on the other hand, is classified as an omega-5 fatty acid. wikipedia.org These classifications are crucial in lipid biochemistry as they often correlate with distinct metabolic pathways and biological roles.

Some isomers of octadecatrienoic acid are known as conjugated linolenic acids (CLnAs) due to their three conjugated double bonds. ebi.ac.uk This structural feature makes them chemically similar to conjugated linoleic acids (CLAs), which have two conjugated double bonds. ebi.ac.uk Research has shown that in laboratory animals, punicic acid can be converted to the CLA rumenic acid. wikipedia.org

Overview of Its Academic Relevance in Plant and Microbial Metabolism Studies

Precursor Identification and Initial Oxygenation Steps

The journey of oxylipin biosynthesis begins with the selection of a specific polyunsaturated fatty acid substrate and its initial modification by oxygenating enzymes. This primary step is critical as it dictates the subsequent metabolic fate of the molecule.

Role of Alpha-Linolenic Acid as a Substrate

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as a primary precursor for the synthesis of a wide range of oxylipins. mdpi.commdpi.com Structurally, ALA is an 18-carbon chain carboxylic acid with three cis double bonds at the 9th, 12th, and 15th carbon positions. wikipedia.org In plants, ALA is a significant component of membrane lipids and is released by the action of lipases to become available for the oxylipin pathway. mdpi.comnih.gov The presence of multiple double bonds in its structure makes it a suitable substrate for oxygenation reactions that initiate the biosynthetic cascade. plos.org The metabolism of ALA through various enzymatic pathways, including those involving lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450), leads to the formation of hydroperoxy, epoxy, and hydroxylated derivatives. mdpi.com

Lipoxygenase (LOX) Catalysis and Regiospecificity

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. mdpi.complos.org This reaction is highly regio- and stereospecific, meaning the oxygen is inserted at a specific carbon atom and with a particular spatial orientation. mdpi.commdpi.com In the context of ALA, LOXs are key enzymes that introduce a hydroperoxy group at either the C-9 or C-13 position. mdpi.comfrontiersin.org This regiospecificity gives rise to two main branches of the oxylipin pathway, the 9-LOX and 13-LOX pathways, each leading to a distinct set of bioactive molecules. frontiersin.org For instance, 13-LOX specifically catalyzes the formation of 13(S)-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT), the precursor to jasmonates, while 9-LOX produces 9-hydroperoxy derivatives. frontiersin.orgmdpi.com The initial hydrogen abstraction from a prochiral center by LOX is a critical step that determines the final product. mdpi.com While C11 and C14 are both prochiral centers in ALA, LOXs were traditionally thought to only attack the C11 position, leading to 9- or 13-hydroperoxides. mdpi.com However, recent discoveries have identified LOXs that can also oxygenate at other positions, such as the ω3 position, expanding the known diversity of LOX catalysis. mdpi.com

Formation and Metabolism of Hydroperoxide Intermediates

Following the initial oxygenation by lipoxygenases, the resulting fatty acid hydroperoxides become central intermediates that can be channeled into various metabolic routes, leading to a wide array of biologically active oxylipins.

Characterization of 13-Hydroperoxy-9,11,15-Octadecatrienoic Acid (13-HPOT)

13-Hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) is a key monohydroperoxy polyunsaturated fatty acid produced from the action of 13-lipoxygenase (13-LOX) on alpha-linolenic acid. mdpi.comcaymanchem.com Specifically, it is the 13S-hydroperoxy derivative, (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid, that serves as the primary precursor for the biosynthesis of jasmonates in plants. plos.orgresearchgate.net This hydroperoxide is an unstable intermediate that can be rapidly metabolized by a variety of enzymes. researchgate.net In tomato plants, for instance, increased levels of free 13-HPOT have been observed in response to pathogen inoculation, highlighting its role in plant defense signaling. nih.gov

| Property | Value |

| Full Name | (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid |

| Abbreviation | 13-HPOT, 13(S)-HpOTrE |

| CAS Number | 67597-26-6 |

| Molecular Formula | C18H30O4 |

| Molecular Weight | 310.4 g/mol |

| Precursor | Alpha-linolenic acid |

| Synthesizing Enzyme | 13-Lipoxygenase (13-LOX) |

| Key Metabolic Role | Precursor to jasmonates and other oxylipins |

| Data sourced from multiple references. caymanchem.comresearchgate.net |

Enzymatic Divergence from Hydroperoxide Precursors

The metabolic fate of 13-HPOT is determined by the action of several downstream enzymes that belong to the CYP74 family of cytochromes P450, among others. researchgate.netnih.gov These enzymes catalyze distinct reactions, leading to different classes of oxylipins. The primary enzymatic pathways diverging from 13-HPOT include:

Allene (B1206475) Oxide Synthase (AOS): This enzyme converts 13-HPOT into an unstable allene oxide, 12,13-epoxy-9,11,15-octadecatrienoic acid. researchgate.netresearchgate.net This allene oxide can then be cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (12-OPDA), a key precursor in the jasmonic acid biosynthetic pathway. frontiersin.orgresearchgate.net

Hydroperoxide Lyase (HPL): HPL cleaves the C-C bond of 13-HPOT, resulting in the formation of a C6 aldehyde, (Z)-3-hexenal (a green leaf volatile), and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid, which is a precursor to the plant wound hormone traumatin. researchgate.netuliege.benih.gov

Divinyl Ether Synthase (DES): DES transforms 13-HPOT into divinyl ether fatty acids. nih.govresearchgate.net

Peroxygenase (PXG): This enzyme can reduce the hydroperoxide group of 13-HPOT to a hydroxyl group, forming 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOT). aocs.orguliege.be

Downstream Enzymatic Pathways and Oxylipin Biogenesis

The initial hydroperoxide products of lipoxygenase activity are substrates for a diverse set of enzymes that generate the vast array of oxylipins found in nature. These downstream pathways are responsible for the biogenesis of compounds with critical roles in plant defense, development, and signaling.

The allene oxide synthase (AOS) pathway is particularly significant as it leads to the production of jasmonates. AOS converts 13-HPOT to an unstable allene oxide, which is then cyclized by allene oxide cyclase (AOC) to yield 12-oxo-phytodienoic acid (12-OPDA). frontiersin.orgmdpi.comresearchgate.net Subsequent reduction and three cycles of β-oxidation convert 12-OPDA into jasmonic acid (JA). frontiersin.org

The hydroperoxide lyase (HPL) pathway generates volatile C6 and C9 aldehydes, known as green leaf volatiles (GLVs), and corresponding oxo-acids. uliege.benih.gov For example, 13-HPL cleaves 13-HPOT to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. uliege.be These aldehydes can be further metabolized by alcohol dehydrogenase to form alcohols. uliege.be

Other enzymes such as divinyl ether synthase (DES) and peroxygenases further diversify the pool of oxylipins. nih.govresearchgate.net DES converts hydroperoxides into divinyl ethers, while peroxygenases can reduce hydroperoxides to their corresponding hydroxy fatty acids. nih.govaocs.org Additionally, non-enzymatic reactions can also contribute to the formation of various oxylipins, including different isomers of hydroxy- and keto-fatty acids. frontiersin.org The complex interplay of these enzymatic and non-enzymatic pathways results in the rich diversity of oxylipins derived from alpha-linolenic acid.

| Enzyme | Substrate | Key Product(s) |

| Allene Oxide Synthase (AOS) | 13-HPOT | 12,13-epoxy-9,11,15-octadecatrienoic acid |

| Allene Oxide Cyclase (AOC) | Allene oxide | 12-oxo-phytodienoic acid (12-OPDA) |

| Hydroperoxide Lyase (HPL) | 13-HPOT | (Z)-3-hexenal, 12-oxo-(Z)-9-dodecenoic acid |

| Divinyl Ether Synthase (DES) | 13-HPOT | Divinyl ether fatty acids |

| Peroxygenase (PXG) | 13-HPOT | 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOT) |

| This table summarizes the key enzymes involved in the downstream metabolism of 13-HPOT and their primary products. |

Allene Oxide Synthase (AOS) Mediated Reactions and Epoxide Formation

Allene oxide synthase (AOS) is a pivotal enzyme in the biosynthesis of jasmonates. mdpi.com It catalyzes the conversion of 13-HPOT into an unstable allene oxide, specifically (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid (12,13-EOT). nih.govoup.com This reaction is the first committed step leading to the synthesis of jasmonic acid (JA). oup.com AOS belongs to the cytochrome P450 superfamily and is designated as CYP74A. mdpi.com The product, 12,13-EOT, is highly reactive and has a short half-life in aqueous environments. aocs.org It can undergo non-enzymatic hydrolysis to form α- and γ-ketols or cyclize to a racemic mixture of 12-oxo-phytodienoic acid (OPDA). aocs.orgusp.br

In the presence of allene oxide cyclase (AOC), the unstable allene oxide, 12,13-EOT, is efficiently and stereospecifically cyclized to form the enantiomerically pure cis-(+)-12-oxo-phytodienoic acid (OPDA). aocs.orgusp.brnih.gov This enzymatic step is crucial for the biosynthesis of the naturally occurring and biologically active form of jasmonates. usp.br AOC, a homotrimeric enzyme, ensures the preferential formation of the (9S,13S) enantiomer of OPDA. aocs.orgusp.br All four identified AOC isoenzymes in Arabidopsis thaliana are located in the chloroplasts and can convert 13-HPOT into enantiomerically pure cis-(+)-OPDA in concert with AOS. nih.gov OPDA itself is a physiologically active molecule and serves as the precursor for jasmonic acid following reduction by OPDA reductase and three cycles of β-oxidation in the peroxisomes. mdpi.comusp.br The integration of AOS and AOC activities represents a committed and regulated pathway for jasmonate biosynthesis, playing a central role in plant development and defense responses. mdpi.comusp.br

| Enzyme | Substrate | Product | Function |

| Allene Oxide Synthase (AOS) | 13S-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT) | (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid (12,13-EOT) | Catalyzes the first specific step in jasmonate biosynthesis. mdpi.comoup.com |

| Allene Oxide Cyclase (AOC) | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid | cis-(+)-12-oxo-phytodienoic acid (OPDA) | Stereospecifically cyclizes the allene oxide to form the precursor of jasmonic acid. usp.brnih.gov |

Hydroperoxide Lyase (HPL) Activity and Volatile Aldehyde Production

The hydroperoxide lyase (HPL) pathway competes with the AOS pathway for the common substrate, 13-HPOT. mdpi.com HPL, a member of the cytochrome P-450 family (CYP74B), cleaves the fatty acid hydroperoxide into a short-chain volatile aldehyde and a corresponding ω-oxo fatty acid. mdpi.comaocs.orgnih.gov Specifically, the action of 13-HPL on 13S-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) produces (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. nih.govuliege.be The volatile C6-aldehyde, (Z)-3-hexenal, is a major contributor to the characteristic "green note" aroma of freshly cut plants and is part of a group of compounds known as green leaf volatiles (GLVs). uliege.beresearchgate.net These GLVs can be further metabolized by alcohol dehydrogenase to their corresponding alcohols. uliege.be HPL shows substrate specificity; for instance, an Arabidopsis HPL demonstrated significantly higher activity with 13-HPOT compared to 13S-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD). nih.gov This pathway is crucial for producing compounds involved in plant defense and characteristic food flavors. nih.govias.ac.in

| Enzyme | Substrate | Products | Significance |

| Hydroperoxide Lyase (HPL) | 13S-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) | (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid | Production of volatile aldehydes ("green leaf volatiles") for defense and aroma. nih.govuliege.be |

Divinyl Ether Synthase (DES) Pathways

Divinyl ether synthase (DES) represents another branch of the oxylipin pathway that utilizes fatty acid hydroperoxides. aocs.org These enzymes convert hydroperoxides into divinyl ether fatty acids. capes.gov.br Research on the meadow buttercup (Ranunculus acris) has shown that a particulate fraction from leaf homogenates can convert α-linolenic acid into a divinyl ether fatty acid identified as 12-[1′(Z),3′(Z)-hexadienyloxy]‐9(Z),11(E)‐dodecadienoic acid. capes.gov.br The study indicated that this biosynthesis occurs via a two-step pathway involving a lipoxygenase that forms 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid, which then serves as a direct precursor for the divinyl ether synthase. capes.gov.brnih.gov In contrast, 9(S)-hydroperoxides of linoleic or α-linolenic acids were not effective substrates for this particular DES. capes.gov.brnih.gov While DES enzymes are generally not abundant in plant leaves, they contribute to the diversity of oxylipins produced. uliege.be

Epoxyalcohol Synthase (EAS) Mechanisms

Epoxyalcohol synthases (EAS) are enzymes that convert fatty acid hydroperoxides into epoxy alcohols. nih.govnih.gov These enzymes are part of the CYP74 cytochrome P450 family. nih.govfrontiersin.org The reaction mechanism involves the homolysis of the hydroperoxy group, forming an alkoxy radical which then rearranges into an epoxyallyl radical. nih.gov This radical subsequently recombines with a hydroxyl radical to produce the final epoxy alcohol. nih.gov For example, the conversion of 9-hydroperoxide of α-linolenate (9-HPOT) yields 9,10-epoxy-11-hydroxy-12,15-octadecadienoic acid. nih.gov Some enzymes exhibit dual functionality; for instance, a CYP74 enzyme from the lancelet Branchiostoma belcheri showed both EAS and AOS activity, converting α-linolenate 13-hydroperoxide (13-HPOT) into (9Z,11R,12R,13S,15Z)-11-hydroxy-12,13-epoxy-9,15-octadecadienoic acid as the main EAS product, alongside AOS products. nih.gov

Formation of Oxo-Derivatives, including 13-Oxo-9,11,15-Octadecatrienoic Acid

Oxo-derivatives of octadecatrienoic acid are another class of metabolites formed through the lipoxygenase pathway. The compound 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) is a linolenic acid derivative found in plants like tomato, mandarin orange, and bitter gourd. nih.gov Its synthesis can be achieved from linolenic acid through the action of lipoxygenases to form the corresponding hydroperoxide, which is then reduced to an allylic alcohol and subsequently oxidized to the keto-derivative. researchgate.net 13-oxo-OTA has been shown to activate peroxisome proliferator-activated receptor γ (PPARγ), suggesting a role in adipogenesis and glucose metabolism. nih.gov Another related compound, 13-oxo-trideca-9,11-dienoic acid, is formed from 13-hydroperoxylinolenic acid by a homolytic hydroperoxide lyase in soybean cotyledons, and this compound has demonstrated antifungal properties. ebi.ac.uk

| Compound | Precursor | Formation | Biological Relevance |

| 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid | Linolenic acid | Lipoxygenase action followed by reduction and oxidation. researchgate.net | Activates PPARγ, potentially influencing glucose metabolism. nih.gov |

| 13-Oxo-trideca-9,11-dienoic acid | 13-Hydroperoxylinolenic acid | Cleavage by homolytic hydroperoxide lyase. ebi.ac.uk | Exhibits antifungal activity. ebi.ac.uk |

Molecular Regulation of Biosynthetic Gene Expression and Enzyme Activity

The biosynthesis of this compound metabolites is tightly regulated at the molecular level, primarily through the transcriptional control of the genes encoding the key biosynthetic enzymes. The expression of Allene Oxide Synthase (AOS), a key regulatory point in the jasmonate pathway, is known to be rapidly and transiently upregulated in response to wounding. mdpi.comoup.com This wound-inducibility has been observed in various plant species, including Arabidopsis, tomato, and rice. oup.com Furthermore, in rice seedlings, the transcript levels of AOS are also upregulated by red and far-red light, indicating a phytochrome-mediated regulation. oup.com Jasmonic acid itself can induce the expression of AOC genes, suggesting a positive feedback loop in the jasmonate signaling pathway. usp.br

In contrast, the expression of Hydroperoxide Lyase (HPL), which competes with AOS for the same substrate, is also wound-inducible but, unlike AOS, it is not induced by methyl jasmonate treatment in Arabidopsis. nih.gov The differential regulation of AOS and HPL allows the plant to fine-tune the production of either defense-signaling jasmonates or volatile aldehydes in response to specific stresses. For instance, disruption of the HPL pathway in rice leads to a significant increase in JA production. d-nb.info The localization of the enzymes also plays a regulatory role. In Arabidopsis, a multimeric complex containing 13-lipoxygenase, AOS, and AOC has been found in chloroplasts, which may facilitate efficient metabolite channeling for jasmonic acid biosynthesis. mdpi.com

Presence and Accumulation in Plant Species

This compound, a conjugated linolenic acid (CLNA), and its isomers are found in various plant species, primarily concentrated in the seed oils. nih.govresearchgate.net These fatty acids are less commonly reported in other plant tissues like leaves, roots, and stems. d-nb.info The distribution and concentration of these compounds are often specific to plant families and even to particular species within a family. d-nb.info

The geometric isomer, punicic acid (cis-9, trans-11, cis-13), is famously abundant in pomegranate (Punica granatum) seed oil, where it can constitute 65-85% of the total fatty acids. naturalpoland.comwikipedia.org It is also found in the seed oils of the snake gourd (Trichosanthes spp.) and plants from the genus Momordica. naturalpoland.comwikipedia.org For instance, Trichosanthes kirilowii seeds contain 32% to 40% punicic acid. atamanchemicals.comresearchgate.net

Another well-known isomer is α-eleostearic acid (cis-9, trans-11, trans-13), which is the principal fatty acid in tung oil from Aleurites fordii, making up about 80% of the fatty acids. aocs.org It is also significantly present in the seed oils of other Aleurites species and the Chinese bitter gourd (Momordica charantia). aocs.orgmdpi.com

Jacaric acid (cis-8, trans-10, cis-12) is characteristic of the seed oil of plants from the Jacaranda genus. mdpi.comcaymanchem.com Calendic acid (trans-8, trans-10, cis-12) is predominantly found in the seed oil of pot marigold (Calendula officinalis), where it can exceed 50% of the total fatty acids. wikipedia.orgebi.ac.uknih.gov

Catalpic acid (trans-9, trans-11, cis-13) is found in the seeds of Catalpa ovata and Catalpa bignonioides, constituting about 40% of the fatty acids in their seeds. mdpi.comatamanchemicals.comwikipedia.org

While the highest concentrations are typically in seeds, some studies have detected these fatty acids in other plant organs. For example, this compound has been identified in the leaves of Malvaviscus arboreus at a concentration of 1.10%. ekb.eg Additionally, a hydroxy derivative, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid, has been isolated from the leaves of Cucurbita moschata. nih.gov

Table 1: Distribution of this compound Isomers in Plant Species

| Plant Species | Family | Organ | Isomer | Concentration (% of total fatty acids) |

| Punica granatum (Pomegranate) | Lythraceae | Seed | Punicic acid | 65-85% naturalpoland.comwikipedia.org |

| Trichosanthes kirilowii | Cucurbitaceae | Seed | Punicic acid | 32-40% atamanchemicals.comresearchgate.net |

| Aleurites fordii (Tung tree) | Euphorbiaceae | Seed | α-Eleostearic acid | ~80% aocs.org |

| Momordica charantia (Bitter gourd) | Cucurbitaceae | Seed | α-Eleostearic acid | up to 68% aocs.org |

| Jacaranda mimosifolia | Bignoniaceae | Seed | Jacaric acid | Present mdpi.com |

| Calendula officinalis (Pot marigold) | Asteraceae | Seed | Calendic acid | >50% wikipedia.orgnih.gov |

| Catalpa ovata | Bignoniaceae | Seed | Catalpic acid | ~40% atamanchemicals.comwikipedia.org |

| Malvaviscus arboreus | Malvaceae | Leaf | This compound | 1.10% ekb.eg |

| Cucurbita moschata | Cucurbitaceae | Leaf | 13-hydroxy-9,11,15-octadecatrienoic acid | Present nih.gov |

The concentration of conjugated linolenic acids, including isomers of this compound, within plants is not static and can be significantly influenced by the plant's developmental stage and exposure to environmental stressors.

Studies on Momordica charantia have shown that the accumulation of α-eleostearic acid increases dramatically during seed development. mdpi.com At 20 days after pollination (DAP), α-eleostearic acid constituted about 12% of the total fatty acids, and this increased to approximately 58% in mature seeds. mdpi.com The absolute amount of α-eleostearic acid per seed increased by about 141 times between 20 and 33 DAP. mdpi.com Similarly, in Calendula officinalis, the concentration of calendic acid has been observed to rise sharply during seed maturation, corresponding with a decrease in its precursor, linoleic acid. nih.gov

The fatty acid composition of seed oils can also vary based on the plant's genotype and the geographical and climatic conditions of its growth environment. nih.gov For instance, the calendic acid content in pot marigold seeds has been shown to differ significantly among various genotypes. nih.gov Furthermore, research on Abutilon theophrasti leaves indicated variations in the content of 9,12,15-octadecatrienoic acid ethyl ester depending on the collection time, with samples collected in August, September, and October showing different profiles. tandfonline.com

Environmental factors also play a role. For example, feeding dairy cows with certain tanniferous plants, which can be considered a dietary stressor, led to changes in the fatty acid profile of their milk, including a depletion of rumenic acid, a conjugated linoleic acid. cgiar.org This suggests that plant metabolism of these fatty acids can be altered by external conditions, which in turn affects their transfer through the food chain.

Detection in Microbial Systems

Various isomers of octadecatrienoic acid have been identified in several species of algae and microalgae. For instance, 9,12,15-octadecatrienoic acid has been detected in the microalgae Oocystis pusilla, Scenedesmus obliquus, and Chlorella vulgaris. core.ac.uk A study on the freshwater green macroalgae Rhizoclonium species, Hydrodictyon reticulatum, and Spirogyra species also identified the methyl ester of 9,12,15-octadecatrienoic acid as a significant component, with a maximum area of 15.39% in the gas chromatography-mass spectrometry (GC-MS) analysis. phytojournal.com

The microalga Scenedesmus sp. has been shown to contain 9,12,15-octadecatrienoic acid at a concentration of 27.02% of its total fatty acids. nih.gov In another screening of naturally isolated microalgal strains, 9,11-octadecadienoic acid was identified in Oocystis pusilla, Scenedesmus obliquus, Chlamydomonas reinhardtii, and Fischerella ambigua. core.ac.ukresearchgate.net Furthermore, studies on Botryococcus braunii and Coccomyxa subellipsoidea have also reported the presence of cis-9,12,15-octadecatrienoic acid. scielo.org.mx

Table 2: Presence of Octadecatrienoic Acid Isomers in Algae and Microalgae

| Algal Species | Isomer |

| Oocystis pusilla | 9,12,15-Octadecatrienoic acid, 9,11-Octadecadienoic acid core.ac.uk |

| Scenedesmus obliquus | 9,12,15-Octadecatrienoic acid, 9,11-Octadecadienoic acid core.ac.uk |

| Chlorella vulgaris | 9,12,15-Octadecatrienoic acid core.ac.uk |

| Rhizoclonium sp. | 9,12,15-Octadecatrienoic acid, methyl ester phytojournal.com |

| Hydrodictyon reticulatum | 9,12,15-Octadecatrienoic acid, methyl ester phytojournal.com |

| Spirogyra sp. | 9,12,15-Octadecatrienoic acid, methyl ester phytojournal.com |

| Scenedesmus sp. | 9,12,15-Octadecatrienoic acid nih.gov |

| Chlamydomonas reinhardtii | 9,11-Octadecadienoic acid core.ac.uk |

| Fischerella ambigua | 9,11-Octadecadienoic acid core.ac.uk |

| Botryococcus braunii | cis-9,12,15-octadecatrienoic acid scielo.org.mx |

| Coccomyxa subellipsoidea | cis-9,12,15-octadecatrienoic acid scielo.org.mx |

The presence of this compound and its isomers is not limited to plants and algae; they have also been identified in fungi. For example, α-eleostearic acid has been found in the fungus Pleurocybella porrigens. np-mrd.org

Endophytic microorganisms, which live within plant tissues, can also be a source of these fatty acids. While specific data on the isolation of this compound from endophytic microorganisms is limited in the provided context, the close relationship between endophytes and their host plants suggests a potential for metabolic exchange or independent synthesis.

Rumen bacteria, such as Butyrivibrio fibrisolvens, are well-known for their ability to isomerize linoleic acid to produce conjugated linoleic acids (CLAs), including rumenic acid. ocl-journal.orgmdpi.com This biohydrogenation process in the rumen of ruminant animals is a primary source of CLAs in dairy products and meat. ocl-journal.orgresearchgate.net

Comparative Biogeochemical Analysis of its Distribution in Ecosystems

The distribution of this compound and its related metabolites shows distinct patterns across different ecosystems. In terrestrial ecosystems, these conjugated fatty acids are primarily synthesized and stored in the seeds of specific plant families, as detailed in section 3.1.1. d-nb.info Their presence in leaves is less common, but has been documented. ekb.egnih.gov

In agricultural ecosystems, the consumption of forages rich in linoleic and α-linolenic acids by ruminants leads to the production of rumenic acid and vaccenic acid through microbial biohydrogenation in the rumen. redalyc.org This highlights a key biogeochemical pathway where plant-derived fatty acids are transformed by microorganisms and introduced into the animal food chain. The composition of these fatty acids in milk and meat can be influenced by the animals' diet, such as the consumption of phenolic plants or marine algae. cgiar.orgresearchgate.net

In aquatic ecosystems, particularly freshwater environments, various species of green algae and microalgae are significant producers of different isomers of octadecatrienoic acid. core.ac.ukphytojournal.comnih.gov These microorganisms form the base of the aquatic food web, making these fatty acids available to higher trophic levels.

The biosynthesis of these fatty acids is also notable, with plants and algae possessing the necessary desaturase enzymes to produce them from oleic and linoleic acids. aocs.orgwikipedia.orgredalyc.org In contrast, animals generally cannot synthesize these essential fatty acids de novo and must obtain them from their diet. redalyc.orgjddtonline.info The conversion of dietary precursors, such as the transformation of punicic acid to rumenic acid in rats, demonstrates the metabolic fate of these compounds within animal systems. wikipedia.org

Interaction with Specific Receptor Systems and Signal Transduction Pathways

Preclinical research has identified derivatives of this compound as potent activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. nih.govresearchgate.net One such derivative, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), found in plants like tomato and bitter gourd, has been shown to directly engage and activate PPARγ in adipocyte models. nih.govaminer.cn

The activation of PPARγ by 13-oxo-OTA initiates a cascade of downstream events crucial for adipocyte function. nih.gov Studies using 3T3-L1 adipocytes demonstrated that this compound induces the messenger RNA (mRNA) expression of PPARγ target genes, thereby promoting the differentiation of pre-adipocytes into mature adipocytes. nih.govresearchgate.net This process, known as adipogenesis, is fundamental for healthy adipose tissue development. researchgate.net Furthermore, the activation of PPARγ by 13-oxo-OTA leads to enhanced secretion of adiponectin, an adipokine known for its insulin-sensitizing effects, and stimulates glucose uptake in these cells. nih.govresearchgate.net These findings highlight the potential of 13-oxo-OTA as a food-derived compound that may influence glucose metabolism through the PPARγ pathway. nih.gov Another related compound, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, has been noted to activate the related PPARα in liver cells. kyoto-u.ac.jpresearchgate.net

| Compound | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | 3T3-L1 Adipocytes | Activates PPARγ, induces mRNA expression of PPARγ target genes, promotes adipocyte differentiation, stimulates adiponectin secretion and enhances glucose uptake. | nih.gov |

Derivatives of octadecatrienoic acid have demonstrated significant anti-inflammatory effects by modulating key signaling pathways in macrophage models. nih.govnih.gov Specifically, compounds like (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) and 8-oxo-9-octadecenoic acid (OOA) have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov

LPS stimulation typically triggers a pro-inflammatory response by activating NF-κB, a transcription factor that controls the expression of inflammatory genes. nih.gov Octadecatrienoic acid derivatives intervene in this process by suppressing the phosphorylation of IκB-α and p50 proteins, which are critical steps for NF-κB activation and its subsequent translocation to the nucleus. nih.gov Similarly, these compounds affect the MAPK pathways, which are also central to the inflammatory response. nih.gov Research shows a reduction in the phosphorylation of key MAPK components, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), in the presence of these fatty acid derivatives. nih.gov By inhibiting both the NF-κB and MAPK pathways, these compounds effectively reduce the production of pro-inflammatory mediators. nih.govnih.gov

| Compound | Cell Model | Signaling Pathway | Key Findings | Reference |

|---|---|---|---|---|

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 Macrophages | NF-κB & MAPK | Inhibits LPS-induced NF-κB activation and MAPK phosphorylation. | nih.gov |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | NF-κB & MAPK | Reduces phosphorylation of IκB-α, p50, JNK, and ERK. | nih.gov |

Regulation of Gene Expression and Epigenetic Processes

Certain derivatives of octadecatrienoic acid have been found to exert their effects by modulating the activity of crucial transcription factors, such as c-Myc. The transcription factor c-Myc is a significant regulator of cell proliferation and is often implicated in the maintenance of cancer stem cells (CSCs). nih.govnih.gov

In vitro studies on breast cancer cell lines have shown that 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) can effectively suppress the formation and proliferation of breast cancer stem cells (BCSCs). nih.govresearchgate.net The mechanism underlying this effect involves the downregulation of c-Myc gene expression. nih.govnih.gov By reducing both the transcript and protein levels of c-Myc, 13-Oxo-ODE leads to an increase in apoptosis (programmed cell death) of BCSCs. nih.govresearchgate.net This suggests that targeting the c-Myc pathway is a key strategy through which this compound exerts its anti-cancer stem cell properties. nih.gov

| Compound | Cell Line | Target Transcription Factor | Observed Effects | Reference |

|---|---|---|---|---|

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | MDA-MB-231 (Breast Cancer) | c-Myc | Decreased c-myc gene and protein expression, suppressed BCSC formation and proliferation, induced apoptosis. | nih.govnih.gov |

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Certain octadecatrienoic acid derivatives have been shown to activate this protective pathway. nih.gov

Specifically, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been observed to significantly increase the protein levels of both Nrf2 and HO-1 in macrophage cell models. nih.gov The activation of the Nrf2/HO-1 axis serves as a multiorgan protector by mitigating oxidative stress. nih.gov HO-1 achieves this by catabolizing heme into biliverdin, which is then converted to bilirubin, a potent antioxidant. nih.gov By inducing the Nrf2/HO-1 pathway, 13-KODE enhances the cell's ability to counteract oxidative damage, which is often intertwined with inflammatory processes. nih.gov

Enzymatic Modulation and Substrate Specificity

The various isomers of octadecatrienoic acid exhibit distinct substrate specificities for key enzymes involved in lipid metabolism, including glycerolipid biosynthesis and fatty acid oxidation. nih.gov This demonstrates that enzymes can differentiate not only based on the degree of fatty acid unsaturation but also on the specific positions of the double bonds within the carbon chain. nih.gov

In studies using rat liver enzymes, the CoA esters of different octadecatrienoic acid isomers, such as α-linolenic acid (9,12,15-18:3) and γ-linolenic acid (6,9,12-18:3), were compared. nih.gov While the activities of microsomal glycerol (B35011) 3-phosphate acyltransferase were comparable among various C18 fatty acids, mitochondrial glycerol 3-phosphate acyltransferase showed a strong preference for saturated fatty acyl-CoAs. nih.gov Conversely, microsomal diacylglycerol acyltransferase activity was significantly lower with polyunsaturated fatty acyl-CoAs compared to saturated and monounsaturated ones, with γ-linolenic acid showing particularly low activity. nih.gov

Furthermore, enzymes like human prostaglandin-endoperoxide H synthase (PGHS) also display isomer-specific activity. Both PGHS-1 and PGHS-2 can oxygenate α-linolenic acid, although it is a poorer substrate for PGHS-1. nih.gov The major product from the oxygenation of α-linolenic acid by these enzymes is 12-hydroxy-(9Z,13E/Z,15Z)-octadecatrienoic acid. nih.gov In plant biochemistry, lipoxygenase converts α-linolenic acid into (9Z,11E,15Z,13S)‐13‐hydroperoxy‐9,11,15‐octadecatrienoic acid (13(S)‐HPOT), which then serves as a substrate for several other enzymes in the biosynthesis of signaling molecules. oup.com

Effects on Lipoxygenase Activity

The enzymatic formation of oxylipins in plants is primarily driven by the lipoxygenase (LOX) pathway. This process begins with the specific dioxygenation of polyunsaturated fatty acids by 9- and 13-specific lipoxygenases, which are non-heme iron-containing dioxygenases. mdpi.com In Arabidopsis, roots exhibit strong 9-lipoxygenase (9-LOX) activity, and the root primordia express 9-LOX genes. nih.gov This activity leads to the production of various oxylipins, including 9-hydroxyoctadecatrienoic acid (9-HOT), which has been identified as a potent modulator of root development. nih.gov

Studies have shown that oxylipins derived from the 9-LOX pathway, such as 9-hydroxyoctadecatrienoic acid and 9-ketooctadecatrienoic acid, are crucial for regulating root development and plant defense mechanisms. nih.gov The interaction between the 9-LOX pathway and brassinosteroid (BR) signaling has been observed, where 9-LOX-derived oxylipins induce BR synthesis and signaling to activate cell wall-based defense responses like callose deposition. nih.gov This sequential action of 9-LOX and BR signaling is instrumental in preventing pathogen infection. nih.gov

Furthermore, research on mutants with defective 9-LOX activity revealed an increased number of lateral roots, suggesting that 9-HOT or a related 9-LOX product acts as an endogenous modulator of lateral root formation. nih.gov The effects of these oxylipins are mediated through specific signaling cascades, as demonstrated by studies with mutants that are insensitive to these compounds. nih.gov

Role in Plant Defense Mechanisms and Stress Acclimation

Oxylipins, a diverse family of oxygenated lipid derivatives, are central to plant development and immunity. nih.gov They are deployed as signaling molecules for communication within and between cells and individuals to manage environmental stresses and regulate growth. frontiersin.org

Participation in Jasmonate-Mediated Stress Responses

Jasmonates, a class of oxylipins including jasmonic acid (JA) and its derivatives, are key signaling molecules in plant responses to both biotic and abiotic stress. nih.govresearchgate.net These compounds are synthesized from α-linolenic acid via the octadecanoid pathway and act as a "master switch" to coordinate plant development and defense against pathogenic microorganisms. researchgate.net

The biosynthesis of jasmonates is initiated by lipoxygenases that form hydroperoxides from α-linolenic acid. nih.gov These precursors are then converted into various jasmonate metabolites that can alter gene expression in a complex network involving other plant hormones. nih.gov For instance, upon pathogen exposure, jasmonates trigger a signal transduction cascade that upregulates genes involved in producing defense compounds like alkaloids and phytoalexins. researchgate.net

The perception of jasmonate signals involves the COI1-JAZ co-receptor complex. oup.com In a resting state, JAZ proteins repress the transcription of JA-responsive genes. oup.com Upon stress, the accumulation of jasmonates leads to the degradation of JAZ proteins, allowing transcription factors like MYC2 to activate the expression of defense-related genes. oup.com

Contribution to Resistance Against Plant Pathogenic Microorganisms

A significant body of evidence supports the role of oxylipins in plant defense against pathogens. nih.gov In vitro studies have demonstrated the direct antimicrobial activities of a wide range of natural oxylipins against various plant pathogenic bacteria, oomycetes, and fungi. nih.gov

One study revealed that out of 43 oxylipins tested, 26 showed inhibitory activity against at least three different microbes, with only two being completely inactive. nih.gov Notably, compounds such as 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid exhibited strong inhibition of mycelial growth and spore germination of eukaryotic microbes. nih.gov This suggests that these oxylipins contribute to plant defense not only by stimulating the plant's own defense gene expression but also by directly impairing the growth of pathogens. nih.gov

The oxylipins that are most active against eukaryotic microorganisms are also known regulators of plant defense responses, indicating a dual role in plant protection. nih.gov This dual functionality may operate through related mechanisms, affecting both the plant and the pathogen. nih.gov

Oxylipin Signaling in Plant-Pathogen Interactions

Oxylipin signaling is a critical component of the plant's response to pathogen attack. frontiersin.orgfrontiersin.org These lipid-derived compounds act as signals in the defense response, with cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), a precursor to jasmonic acid, playing a distinct signaling role. frontiersin.org

The octadecanoid pathway, which generates jasmonic acid, begins in the plastid with the oxidation of octadecatrienoic acid by 13-lipoxygenase. frontiersin.org This leads to the formation of cis-OPDA, which then moves to the peroxisome to be converted into jasmonic acid. frontiersin.org

Research has shown that 9-lipoxygenase-derived oxylipins activate brassinosteroid signaling, which in turn promotes cell wall-based defenses and limits pathogen infection. nih.gov Histochemical and molecular analyses have revealed that 9-HOT activates processes common to both development and defense responses. nih.gov For example, a subset of genes in the roots that respond to 9-HOT are also induced in leaves following 9-HOT treatment or pathogen inoculation. nih.gov Mutants that are non-responsive to oxylipins show enhanced susceptibility to pathogens, further linking oxylipin signaling to effective plant defense. nih.gov

Influence on Cellular Processes in Model Systems (Excluding Human Clinical Data)

Modulation of Cell Proliferation and Differentiation (e.g., adipogenesis in cell cultures)

Recent preclinical studies have highlighted the role of octadecanoids in modulating cellular processes such as proliferation and differentiation. nih.gov For example, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a derivative of linolenic acid found in tomatoes, mandarin oranges, and bitter gourds, has been shown to activate peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net

PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis. researchgate.net In vitro studies using adipocytes demonstrated that 13-oxo-OTA induced the mRNA expression of PPARγ target genes, which promoted the differentiation of these cells. researchgate.net Furthermore, 13-oxo-OTA stimulated the secretion of adiponectin and enhanced glucose uptake in adipocytes. researchgate.net These findings suggest that 13-oxo-OTA may have applications in managing glucose metabolism disorders through its effects on adipogenesis. researchgate.net

Another related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), was found to have no inhibitory effect on the proliferation of murine macrophage cells at concentrations up to 100 μM. nih.gov However, at a concentration of 200 μM, it did inhibit cell proliferation by 42%. nih.gov This indicates a concentration-dependent effect on cell growth.

The table below summarizes the effects of specific this compound derivatives on cellular processes in preclinical models.

| Compound | Model System | Cellular Process | Key Findings |

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Adipocytes | Adipogenesis | Activated PPARγ, induced differentiation, stimulated adiponectin secretion and glucose uptake. researchgate.net |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Murine Macrophages | Cell Proliferation | No growth inhibition up to 100 μM; 42% inhibition at 200 μM. nih.gov |

Induction of Apoptosis in Cellular Models

Several isomers and derivatives of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells.

Punicic acid , an isomer of conjugated linolenic acid (CLnA) found in pomegranate seed oil, has shown significant pro-apoptotic effects in breast cancer models. clinmedjournals.orgaacrjournals.org In studies using human MCF-7 and MDA-MB-231 breast cancer cells, treatment with punicic acid led to a substantial decrease in cell viability and a corresponding increase in cytotoxicity. clinmedjournals.orgclinmedjournals.org The mechanism of cell death was confirmed to be, at least in part, apoptosis, as evidenced by Annexin V and propidium (B1200493) iodide staining. clinmedjournals.orgclinmedjournals.org Research showed that 40 µM of punicic acid could induce apoptosis in 86% of MDA-MB-231 cells and 91% of MDA-ERα7 cells. aacrjournals.org

α-Eleostearic acid (α-ESA) , another conjugated linolenic acid isomer, induces apoptosis in HeLa cervical cancer cells. nih.gov Its mechanism involves the inhibition of phosphorylated AKT, a key protein in cell survival pathways, and an elongation of the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.gov

Other related compounds have also been investigated. Jacaric acid , a CLnA isomer, has been reported to selectively induce apoptosis in cancerous human prostate cells. nih.gov Furthermore, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) , an oxidized derivative, has been found to increase apoptosis in breast cancer stem cells, a subpopulation of cells responsible for tumor resistance and recurrence. nih.gov

| Compound | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Punicic Acid | MCF-7 & MDA-MB-231 (Breast Cancer) | Reduced cell viability, increased cytotoxicity, and induced apoptosis confirmed by Annexin V/PI staining. | clinmedjournals.orgclinmedjournals.org |

| Punicic Acid | MDA-MB-231 & MDA-ERα7 (Breast Cancer) | Induced apoptosis in 86-91% of cells and disrupted mitochondrial membrane potential. | aacrjournals.org |

| α-Eleostearic Acid | HeLa (Cervical Cancer) | Induced apoptosis through inhibition of phosphorylated AKT and elongation of the sub-G1 cell cycle phase. | nih.gov |

| Jacaric Acid | Human Prostate Cancer Cells | Selectively induced apoptosis in cancerous cells. | nih.gov |

| 13-Oxo-ODE | Breast Cancer Stem Cells | Suppressed cell proliferation and increased apoptosis. | nih.gov |

Impact on Mitochondrial Function and Energy Metabolism (mechanistic studies)

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. Derivatives of this compound can exert significant influence over mitochondrial function through various mechanisms.

A primary mechanism involves the direct disruption of mitochondrial integrity. Studies have shown that punicic acid disrupts the mitochondrial membrane potential in both estrogen-sensitive and insensitive breast cancer cell lines. aacrjournals.org This disruption is a critical event that can trigger the mitochondrial pathway of apoptosis.

Beyond direct disruption in cancer cells, these fatty acid derivatives act as signaling molecules that regulate systemic energy metabolism. 13-oxo-octadecatrienoic acid (13-oxo-OTA) , a derivative found in plants like bitter gourd and tomato, has been identified as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a nuclear receptor crucial for regulating adipogenesis and glucose metabolism. nih.gov By activating PPARγ, 13-oxo-OTA promotes the differentiation of adipocytes, induces the secretion of adiponectin, and stimulates glucose uptake, highlighting its role in managing glucose metabolism disorders. nih.gov

In a different context, some derivatives exhibit protective effects on mitochondria. α-Eleostearic acid has been shown to potentially guard against abnormal mitochondrial function associated with neuroinflammation. nih.gov It achieves this by elevating the levels of CDGSH iron-sulfur domain 2 (CISD2), a protein that acts as an antagonist to NF-κB, a key driver of inflammation and mitochondrial dysfunction. nih.gov This suggests that the impact of these compounds on mitochondrial function is highly context-dependent. The broader mechanism involves unsaturated fatty acids acting as endogenous ligands for nuclear receptors like PPARs, which in turn control the expression of genes involved in energy expenditure, such as uncoupling protein 1 (UCP1). nih.gov

| Compound | Model System | Effect | Key Mechanism | Reference |

|---|---|---|---|---|

| Punicic Acid | Breast Cancer Cells (MDA-MB-231, MDA-ERα7) | Disruption of mitochondrial function | Decreased mitochondrial membrane potential, leading to apoptosis. | aacrjournals.org |

| 13-oxo-OTA | Adipocytes | Regulation of energy metabolism | Acts as a PPARγ agonist, inducing adipogenesis and stimulating glucose uptake. | nih.gov |

| α-Eleostearic Acid | Central Nervous System (context of injury) | Protection against mitochondrial dysfunction | Elevates CISD2 protein, which antagonizes NF-κB-provoked mitochondrial abnormalities. | nih.gov |

Interactions within Complex Lipid Mediator Networks

The derivatives of 18-carbon polyunsaturated fatty acids, collectively known as octadecanoids, are an emerging class of lipid mediators that participate in complex signaling networks. nih.gov They are involved in modulating inflammation, immune responses, and metabolic processes. nih.gov

These compounds often function by interacting with specific cellular receptors. For instance, metabolites of α-linolenic acid can stimulate the secretion of gut hormones by interacting with G protein-coupled receptor 40 (GPCR40). nih.gov Other ALA metabolites, such as 9(Z),15(Z)-13-HODE and 9(Z),15(Z)-13-KODE, have been shown to induce the differentiation of anti-inflammatory M2 macrophages, demonstrating a role in resolving inflammation. nih.gov

A significant mode of action is through the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. α-Eleostearic acid serves as a natural ligand for PPAR-β, and this interaction can inhibit the activation of the pro-inflammatory transcription factor NF-κB. nih.gov Similarly, 13-oxo-OTA is an agonist for PPARγ, linking it directly to the regulation of metabolic and adipogenic gene expression. nih.gov

The complexity of these interactions is further highlighted in symbiotic systems. In the relationship between the sea anemone Exaiptasia diaphana and its dinoflagellate symbionts, specific octadecanoids are used for inter-partner communication. biorxiv.org The symbiont produces and translocates 13(S)-hydroxy-octadecatetraenoic acid (13(S)-HOTE) to the host, where it is thought to act as an agonist for host receptors that regulate inflammatory transcription, thus maintaining the symbiotic relationship. biorxiv.org This illustrates the sophisticated role of these fatty acid derivatives as signaling molecules within and between organisms.

| Compound/Derivative | Target/Pathway | Biological Outcome | Reference |

|---|---|---|---|

| α-Eleostearic Acid | PPAR-β | Inhibition of NF-κB activation, providing anti-inflammatory effects. | nih.gov |

| 13-oxo-OTA | PPARγ | Activation of adipogenesis and glucose metabolism pathways. | nih.gov |

| ALA Metabolites (general) | GPCR40 | Stimulation of gut hormone secretion. | nih.gov |

| 9(Z),15(Z)-13-HODE & 9(Z),15(Z)-13-KODE | Macrophage differentiation | Induction of anti-inflammatory M2 macrophage phenotype. | nih.gov |

| 13(S)-HOTE | Host Receptors (in Cnidarian-Dinoflagellate Symbiosis) | Regulation of inflammatory transcription and inter-partner communication. | biorxiv.org |

Advanced Analytical Methodologies for Research on 9,11,15 Octadecatrienoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 9,11,15-octadecatrienoic acid. The choice of technique depends on the research question, whether it is for general profiling, resolving closely related isomers, or comprehensive lipidomic analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, a derivatization step is typically required prior to analysis. This usually involves converting the carboxylic acid group into a more volatile ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester) or ethyl ester.

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for high-confidence identification of the compound.

GC-MS has been successfully applied to identify this compound in a variety of natural sources. taylorandfrancis.comf1000research.com For instance, GC-MS analysis of plant extracts has identified significant quantities of the compound. In one study, it was detected as both a methyl ester (21.50%) and an ethyl ester (4.87%) in the aerial parts of Malva neglecta. taylorandfrancis.com

| Source Material | Derivative Form | Identified Compound | Reference |

|---|---|---|---|

| Malva neglecta Plant Extract | Methyl Ester | 9,12,15-octadecatrienoic acid methyl ester (21.50%) | taylorandfrancis.com |

| Malva neglecta Plant Extract | Ethyl Ester | 9,12,15-octadecatrienoic acid ethyl ester (4.87%) | taylorandfrancis.com |

| Brassica oleracea var. viridis (Collard Greens) | Not Specified (likely esterified) | 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- | f1000research.com |

| Trigonella foenum-graecum L. (Fenugreek) | Methyl Ester | 9,12,15-octadecatrienoic acid, methyl ester | thepharmajournal.com |

High-performance liquid chromatography (HPLC) is an indispensable tool for resolving the various isomers of octadecatrienoic acid. Fatty acid isomers, which share the same chemical formula but differ in the position or geometry (cis/trans) of their double bonds, often exhibit very similar physical properties, making them difficult to separate by GC alone. HPLC offers superior selectivity for this purpose, particularly through specialized column chemistries.

Argentation (silver ion) chromatography is a powerful HPLC technique for separating unsaturated fatty acids. Silver ions form reversible complexes with the π-electrons of the double bonds, and the stability of these complexes varies depending on the number, position, and configuration of the double bonds. This differential interaction allows for the separation of closely related isomers. For example, HPLC using a silver-loaded cation exchange column can effectively resolve positional isomers of octadecatrienoic acid, such as α-linolenic acid (9,12,15-octadecatrienoic acid) and γ-linolenic acid (6,9,12-octadecatrienoic acid). researchgate.net

Reversed-phase HPLC (RP-HPLC) is another common approach where separation is based on the hydrophobicity of the molecules. While less specific for double bond position than argentation chromatography, RP-HPLC is highly effective and can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) and water) and column temperature to resolve complex mixtures of fatty acid isomers. mdpi.com The use of novel stationary phases, such as those based on covalently immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate), has also shown great potential for the simultaneous discrimination of isomers like α- and γ-linolenic acid. nih.gov

| HPLC Technique | Stationary Phase (Column) | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Argentation Chromatography | Silver-loaded cation exchange | Not specified | Separation of positional isomers (α-linolenic vs. γ-linolenic acid) | researchgate.net |

| Reversed-Phase HPLC | Kromasil 100-5C18 | 35% propanol-2 and 65% acetonitrile | Separation of triglycerides containing isomeric conjugated octadecatrienoic acids | mdpi.com |

| Reversed-Phase LC-MS/MS | Cellulose tris(3,5-dichlorophenylcarbamate) | Aqueous 10 mM ammonium (B1175870) acetate/acetonitrile (40/60, v/v) | Simultaneous discrimination of α- and γ-linolenic acid | nih.gov |

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become a leading platform for lipidomics, the large-scale study of lipids. This approach combines the powerful separation capabilities of HPLC (or ultra-performance liquid chromatography, UPLC) with the high sensitivity and specificity of mass spectrometric detection. nih.gov Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation. nih.gov

In targeted lipidomics , LC-MS/MS is used to quantify a predefined list of lipids. For instance, a method was developed to specifically analyze 45 different fatty acid metabolites produced by gut microbiota, including cis-9,trans-11,cis-15-octadecatrienoic acid, an isomer of the target compound. jsbms.jp This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

In untargeted lipidomics , the goal is to profile as many lipids as possible in a sample to discover changes related to a particular state or condition. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used in this context. nih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds. This approach allows for the comprehensive profiling of fatty acids and their derivatives, providing a broader picture of the lipid landscape. nih.govnih.gov

| Technique | Focus | Analytes Related to this compound | Application | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Targeted Profiling | 57 targeted oxylipins derived from major PUFAs, including ALA (an isomer) | Profiling of bioactive mediators in biological systems | nih.gov |

| LC-MS/MS | Targeted Lipidomics | cis-9,trans-11,cis-15-octadecatrienoic acid and 44 other fatty acid metabolites | Analysis of gut microbiota-dependent fatty acid metabolism | jsbms.jp |

| LC-QTOF-MS | Targeted Quantification and Identification | Oxidized linoleic acid metabolites (precursors to octadecatrienoic acids) | Quantification of oxidized fatty acid metabolites in rat plasma | nih.gov |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatography excels at separation and quantification, spectroscopy is essential for the definitive determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including fatty acids. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D-NMR : Proton (¹H) NMR provides information about the chemical environment of each hydrogen atom, while Carbon-13 (¹³C) NMR does the same for carbon atoms. For this compound, ¹H NMR would show distinct signals for the terminal methyl protons, the methylene (B1212753) protons in the alkyl chain, the protons on the double bonds (olefinic protons), and the protons adjacent to the double bonds. The integration of these signals helps confirm the number of protons in each environment.

2D-NMR : For more complex structures or to unambiguously assign signals, 2D-NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to trace the connectivity of the proton spin systems through the entire fatty acid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.

| Atom Type | Description | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | Carboxylic Acid | 10-12 | ~180 |

| -CH=CH- | Olefinic Protons/Carbons | 5.3-5.4 | 127-132 |

| =CH-CH₂-CH= | Diallylic Methylene | ~2.8 | ~26 |

| -CH₂-COOH | α to Carbonyl | ~2.3 | ~34 |

| -CH₂- | Alkyl Chain Methylene | 1.2-1.6 | 22-32 |

| -CH₃ | Terminal Methyl | ~0.9 | ~14 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energies of molecular bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, key absorptions would confirm the presence of its main functional groups. Studies have identified these characteristic absorptions in fractions containing octadecatrienoic acids. researchgate.net The NIST Chemistry WebBook provides a reference IR spectrum for the methyl ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid. nist.gov

Raman Spectroscopy involves scattering laser light off a molecule and analyzing the energy shift of the scattered photons. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the carbon-carbon double bonds (C=C) and the carbon-carbon single bonds (C-C) of the fatty acid backbone.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Alkene) | Stretching | 1640-1680 (often weak in IR) |

| C-O | Stretching | 1210-1320 |

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective analysis of this compound is highly dependent on the initial sample preparation, which involves extraction from the sample matrix and chemical modification (derivatization) to make it suitable for analysis, particularly by gas chromatography (GC).

Sample Preparation:

Traditional lipid extraction methods, such as those developed by Folch and Bligh-Dyer, which use chloroform/methanol mixtures, are effective but often time-consuming and require significant volumes of hazardous solvents. Modern techniques offer improvements in efficiency, selectivity, and environmental impact.

Solid-Phase Extraction (SPE): This technique has become a robust alternative to liquid-liquid extraction for purifying and concentrating lipids from biological samples. SPE can selectively target specific lipid classes or remove interfering substances, providing a cleaner extract for subsequent analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes directly from a sample. Direct immersion SPME has been successfully applied to the analysis of polyunsaturated fatty acids in biological fluids like plasma, offering a simplified protocol that minimizes sample handling and the use of organic solvents. scilit.comnih.goveurisotop.com

Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO2) as the extraction fluid, is a "green" technology that offers high selectivity for lipophilic compounds. nih.gov By modifying parameters such as pressure, temperature, and the addition of a polar co-solvent like methanol, SFE can be optimized to efficiently extract fatty acids from various matrices while eliminating the need for hazardous organic solvents. nih.govnih.gov

Derivatization Strategies:

The carboxyl group of fatty acids makes them polar and non-volatile, which is not ideal for GC analysis. Derivatization converts the fatty acid into a more volatile and thermally stable ester. Furthermore, for polyunsaturated fatty acids like this compound, derivatization is crucial for determining the precise location of the double bonds using mass spectrometry (MS).

Fatty Acid Methyl Esters (FAMEs): The most common derivatization method is the conversion of fatty acids into FAMEs through acid- or base-catalyzed transesterification. princeton.edu Reagents like methanolic hydrogen chloride, boron trifluoride-methanol, or sodium methoxide (B1231860) are frequently used. wur.nl While FAME analysis is standard for quantifying fatty acid profiles, the electron impact mass spectra of FAMEs often lack the specific fragmentation needed to pinpoint double bond locations due to ion migration. tandfonline.com

Dimethyloxazoline (DMOX) Derivatives: To overcome the limitations of FAMEs in structural elucidation, DMOX derivatives are prepared. The oxazoline (B21484) ring at the carboxyl end of the fatty acid directs fragmentation in the mass spectrometer, producing a series of ions that allow for the unambiguous assignment of double bond positions. bioscientifica.comphysiology.org The mass spectrum of a DMOX derivative will show characteristic gaps of 12 atomic mass units in the regular series of fragments, which indicates the locations of the double bonds. nih.gov

Picolinyl Esters: Similar to DMOX derivatives, picolinyl esters are used for structural determination. The pyridine (B92270) ring in the picolinyl group helps to stabilize the radical cation formed during mass spectrometry, leading to predictable fragmentation along the fatty acid chain that reveals the positions of double bonds. tandfonline.comoup.com The analysis of both DMOX and picolinyl ester derivatives was instrumental in the structural identification of a closely related isomer, cis-9, trans-11, trans-15-octadecatrienoic acid, in milk fat. nih.gov

| Derivative | Primary Purpose | Key Advantage for this compound | Analytical Technique |

|---|---|---|---|

| Fatty Acid Methyl Ester (FAME) | Quantification | Increases volatility for GC analysis. | GC-FID, GC-MS |

| Dimethyloxazoline (DMOX) | Structural Elucidation | Provides clear fragmentation patterns to locate the 9, 11, and 15 double bonds. | GC-MS |

| Picolinyl Ester | Structural Elucidation | Stabilizes fragmentation, allowing for definitive double bond localization. | GC-MS |

Development of Isotope-Labeling Strategies for Metabolic Tracing Studies

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. nih.gov By introducing a fatty acid labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow its absorption, transport, and conversion into other metabolites without the need for radioactive tracers. bioscientifica.comnih.gov

Principles of Isotope Tracing:

The core principle involves administering a labeled version of this compound to an in vivo or in vitro model. The labeled compound is chemically identical to its natural counterpart and follows the same metabolic pathways. tandfonline.com Analytical instruments, primarily GC-MS or liquid chromatography-mass spectrometry (LC-MS), can differentiate between the labeled (heavier) and unlabeled (lighter) molecules based on their mass-to-charge ratio. oup.com This allows for the precise measurement of the tracer's incorporation into various lipid pools and its conversion into downstream products. nih.gov

Application to this compound Metabolism:

While specific studies detailing the synthesis and tracing of labeled this compound are not widely published, the established methodologies for other polyunsaturated fatty acids are directly applicable.

Synthesis of Labeled Tracers: Labeled this compound can be synthesized chemically. This would involve incorporating ¹³C atoms into the carbon backbone or replacing hydrogen atoms with deuterium. Companies specializing in stable isotopes can provide custom synthesis of such labeled compounds. isotope.com

Metabolic Fate Studies: Once administered, blood, tissue, or cellular samples can be collected over time. Lipids are then extracted, derivatized (e.g., to FAMEs), and analyzed by GC-MS. nist.gov By monitoring the appearance of the isotopic label in different lipid fractions (e.g., triglycerides, phospholipids, cholesteryl esters), researchers can quantify key metabolic processes. nih.gov

Investigating Biohydrogenation: In ruminant animals, dietary unsaturated fatty acids undergo biohydrogenation by gut microbes, leading to a variety of isomers. megalac.com Introducing labeled this compound into a rumen model would allow for the unambiguous identification of its specific biohydrogenation intermediates and end products, providing clear insights into its transformation pathways. nih.gov

Fatty Acid Oxidation: The rate at which this compound is used for energy can be determined by tracing its oxidation. For instance, using a uniformly ¹³C-labeled tracer, the appearance of ¹³C-labeled acetyl-CoA and its incorporation into the TCA cycle can be monitored. nih.gov Alternatively, using a deuterium-labeled tracer, the rate of labeled water (²H₂O) production provides a measure of the fatty acid's oxidation rate. nih.gov

| Isotope Label | Typical Application | Information Gained for this compound | Primary Analytical Method |

|---|---|---|---|

| Carbon-13 (¹³C) | Tracing carbon backbone | Follows incorporation into complex lipids and conversion to other metabolites (e.g., elongation, desaturation products). | GC-MS, LC-MS |

| Deuterium (²H) | Tracing fatty acid transport and oxidation | Quantifies absorption, tissue uptake, and rate of oxidation by measuring labeled water production. | GC-MS, Isotope Ratio MS |

Research Applications and Future Directions for 9,11,15 Octadecatrienoic Acid Studies

Metabolic Engineering Approaches for Sustainable Bioproduction in Microorganisms

The primary natural sources of 9,11,15-octadecatrienoic acid isomers are the seed oils of a limited number of plants, such as pomegranate (Punica granatum) for punicic acid and bitter melon (Momordica charantia) for α-eleostearic acid. igem.orgnih.gov This reliance on plant sources presents challenges related to seasonality, geographical limitations, and extraction costs, making sustainable and scalable production a key research focus. igem.org Metabolic engineering of microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica and Rhodosporidium toruloides, offers a promising alternative for the bioproduction of these valuable fatty acids. igem.orgbiorxiv.org

Microorganisms are capable of producing conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) through multienzymatic systems. nih.gov Researchers have successfully engineered yeast strains to produce punicic acid by introducing genes encoding fatty acid conjugase/desaturase (FadX) enzymes from plants like pomegranate and Chinese snake gourd (Trichosanthes kirilowii). igem.org These enzymes convert linoleic acid, a common fatty acid in yeast, into punicic acid. igem.org

Strategies to enhance production yields in engineered microbes include:

Codon optimization of the inserted plant genes to match the microbial host's translational machinery. igem.org

Overexpression of key enzymes in the fatty acid biosynthetic pathway, such as Δ12-acyl-lipid-desaturase (FAD2) and diacylglycerol acyltransferase (DGAT), to increase the precursor supply and incorporation of the desired fatty acid into triacylglycerols (TAGs). biorxiv.orgualberta.ca

Disruption of competing metabolic pathways , such as the degradation of fatty acids, to channel metabolic flux towards the production of this compound. igem.org

Process optimization , including adjusting fermentation conditions like temperature, pH, and substrate availability, has been shown to be critical for maximizing the yield of conjugated fatty acids. frontiersin.orgfrontiersin.orgwiley.com

Recent studies have demonstrated the potential of these approaches. For instance, engineered Rhodosporidium toruloides expressing a pomegranate FadX gene achieved a punicic acid content of 3.7% of total fatty acids, which was further increased to 12% by co-expressing a Δ12-acyl-lipid-desaturase. biorxiv.org Similarly, research on Yarrowia lipolytica has shown its ability to not only synthesize but also store punicic acid in the form of triacylglycerols. igem.org

Table 1: Engineered Microorganisms for this compound Production

| Microorganism | Engineered Gene(s) | Produced Compound | Key Findings |

| Yarrowia lipolytica | Punica granatum FadX (Pg-FadX), Trichosanthes kirilowii FadX (Tk-FadX) | Punicic Acid | Capable of producing and storing punicic acid as triacylglycerols. igem.org |

| Rhodosporidium toruloides | Punica granatum FadX (PgFADX), Punica granatum FAD2 (PgFAD2) | Punicic Acid | Co-expression of PgFADX and PgFAD2 significantly improved PuA content to 12% of total lipids. biorxiv.org |

| Saccharomyces cerevisiae | Punica granatum FADX (PgFADX), Yarrowia lipolytica FAD2 (YlFAD2) | Punicic Acid | Engineering of acyl-CoA and acyl-lipid metabolism enhanced punicic acid production. ualberta.ca |

Contribution to Plant Biotechnology for Enhanced Stress Tolerance and Crop Protection

The role of fatty acids and their derivatives, known as oxylipins, in plant defense and stress responses is well-established. sci-hub.se Research into this compound suggests its potential application in plant biotechnology to develop crops with enhanced resilience to various environmental stresses.

The biosynthesis of jasmonic acid, a key plant defense hormone, starts from α-linolenic acid and proceeds through intermediates like 13-hydroperoxy-9,11,15-octadecatrienoic acid. frontiersin.org This highlights the central role of C18 polyunsaturated fatty acids in plant stress signaling. Studies have shown that the accumulation of hydroxylated derivatives of linolenic acid, such as 13-hydroxy-9,11,15-octadecatrienoic acid, in genetically modified Arabidopsis thaliana confers tolerance to oxidative stress induced by various chemicals. nih.gov This suggests that engineering the metabolic pathways leading to or involving this compound could be a viable strategy for improving crop protection.

Furthermore, the introduction of genes for the synthesis of unusual fatty acids, including conjugated linolenic acids, into conventional oilseed crops is an active area of research. annualreviews.orgaocs.org The goal is to create new crop varieties that produce these valuable fatty acids, which could have applications not only in human nutrition but also in providing the plants themselves with enhanced protective capabilities. Challenges in this area include potential gene silencing and the need to optimize the expression of multiple genes to achieve significant accumulation of the desired fatty acid. scholaris.ca